molecular formula C22H26N4O5 B5810064 2,2-dimethyl-N-{3-[(1E)-1-{2-[2-(2-nitrophenoxy)propanoyl]hydrazinylidene}ethyl]phenyl}propanamide

2,2-dimethyl-N-{3-[(1E)-1-{2-[2-(2-nitrophenoxy)propanoyl]hydrazinylidene}ethyl]phenyl}propanamide

Cat. No.: B5810064
M. Wt: 426.5 g/mol
InChI Key: KNYIQJFBDZQFSR-ZVHZXABRSA-N
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Description

2,2-dimethyl-N-{3-[(1E)-1-{2-[2-(2-nitrophenoxy)propanoyl]hydrazinylidene}ethyl]phenyl}propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a nitrophenoxy group and a hydrazinylidene moiety, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-{3-[(1E)-1-{2-[2-(2-nitrophenoxy)propanoyl]hydrazinylidene}ethyl]phenyl}propanamide typically involves multiple steps. One common method includes the following steps:

    Formation of the nitrophenoxy intermediate: This step involves the reaction of 2-nitrophenol with a suitable acylating agent to form 2-(2-nitrophenoxy)propanoyl chloride.

    Hydrazine coupling: The intermediate is then reacted with hydrazine to form the hydrazinylidene derivative.

    Final coupling: The hydrazinylidene derivative is coupled with 3-(1E)-1-{2-[2-(2-nitrophenoxy)propanoyl]hydrazinylidene}ethylphenylamine under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N-{3-[(1E)-1-{2-[2-(2-nitrophenoxy)propanoyl]hydrazinylidene}ethyl]phenyl}propanamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The hydrazinylidene moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted hydrazinylidene derivatives.

Scientific Research Applications

2,2-dimethyl-N-{3-[(1E)-1-{2-[2-(2-nitrophenoxy)propanoyl]hydrazinylidene}ethyl]phenyl}propanamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a biochemical probe due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-{3-[(1E)-1-{2-[2-(2-nitrophenoxy)propanoyl]hydrazinylidene}ethyl]phenyl}propanamide involves its interaction with molecular targets such as enzymes and receptors. The nitrophenoxy group can interact with specific binding sites, while the hydrazinylidene moiety can form hydrogen bonds and other interactions, modulating the activity of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2,2-dimethyl-N-phenylpropanamide: Lacks the nitrophenoxy and hydrazinylidene groups, making it less reactive.

    2,2-dimethyl-N-(3-methylphenyl)propanamide: Similar structure but with a methyl group instead of the nitrophenoxy group.

Uniqueness

2,2-dimethyl-N-{3-[(1E)-1-{2-[2-(2-nitrophenoxy)propanoyl]hydrazinylidene}ethyl]phenyl}propanamide is unique due to its combination of functional groups, which confer specific reactivity and potential biological activity not seen in simpler analogs.

Properties

IUPAC Name

2,2-dimethyl-N-[3-[(E)-C-methyl-N-[2-(2-nitrophenoxy)propanoylamino]carbonimidoyl]phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O5/c1-14(16-9-8-10-17(13-16)23-21(28)22(3,4)5)24-25-20(27)15(2)31-19-12-7-6-11-18(19)26(29)30/h6-13,15H,1-5H3,(H,23,28)(H,25,27)/b24-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYIQJFBDZQFSR-ZVHZXABRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN=C(C)C1=CC(=CC=C1)NC(=O)C(C)(C)C)OC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)N/N=C(\C)/C1=CC(=CC=C1)NC(=O)C(C)(C)C)OC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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